molecular formula C15H15FN4O2 B2421715 N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034396-47-7

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2421715
CAS RN: 2034396-47-7
M. Wt: 302.309
InChI Key: URGYNROJKIONHN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been shown to exhibit potent biological activity.

Scientific Research Applications

Inhibitors of Met Kinase Superfamily

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide derivatives have been identified as potent inhibitors of the Met kinase superfamily. These compounds demonstrate significant tumor stasis in various cancer models and have been advanced to clinical trials due to their efficacy and favorable profiles (Schroeder et al., 2009).

Synthesis and Characterization

A high-yield synthesis method for similar compounds, showcasing their potential for efficient large-scale production, has been developed. The structure of these compounds is confirmed using various spectroscopic methods, indicating a robust synthesis process (Zhou et al., 2021).

Structural Analysis

The synthesis and characterization of closely related compounds, including crystal structure analysis and Density Functional Theory (DFT) studies, have been conducted. These studies provide detailed insights into the molecular structure and potential applications of these compounds in various fields (Zhou et al., 2021).

Anti-Angiogenic and DNA Cleavage Activities

Derivatives of N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer research and treatment. These activities are influenced by the presence of different substituents, which can modulate their efficacy as anticancer agents (Kambappa et al., 2017).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Compounds in this category have been studied as inhibitors of NF-kappaB and AP-1 gene expression, showcasing their potential in modulating key pathways involved in inflammation and cancer (Palanki et al., 2000).

Poly(ADP-ribose) Polymerase Inhibitors

These compounds have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors with significant cellular potency. Their ability to cross the blood-brain barrier and distribute into tumor tissues makes them promising candidates for cancer therapy (Penning et al., 2010).

Antitubercular and Antibacterial Activities

Certain derivatives display potent antitubercular and antibacterial activities, indicating their potential in addressing infectious diseases. Their molecular docking analyses suggest mechanisms of action that could be exploited in drug development (Bodige et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-1-3-12(4-2-11)19-15(21)20-8-6-13(9-20)22-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYNROJKIONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

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